molecular formula C13H26N2O3 B11767413 tert-Butyl 3-(((2-methoxyethyl)amino)methyl)pyrrolidine-1-carboxylate CAS No. 887591-57-3

tert-Butyl 3-(((2-methoxyethyl)amino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B11767413
CAS No.: 887591-57-3
M. Wt: 258.36 g/mol
InChI Key: DLDRIHSIFLPVPS-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((2-methoxyethyl)amino)methyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as an intermediate in organic synthesis. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((2-methoxyethyl)amino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-methoxyethylamine. The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH). The reaction mixture is stirred at low temperatures (0°C) and then allowed to reach room temperature, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(((2-methoxyethyl)amino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in solvents like THF or ethanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-(((2-methoxyethyl)amino)methyl)pyrrolidine-1-carboxylate is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrolidine derivatives. It serves as a model compound for investigating the interactions of pyrrolidine-based molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its stability and reactivity make it a valuable intermediate in the development of therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((2-methoxyethyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Comparison: tert-Butyl 3-(((2-methoxyethyl)amino)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various chemical reactions compared to its analogs .

Properties

CAS No.

887591-57-3

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl 3-[(2-methoxyethylamino)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-7-5-11(10-15)9-14-6-8-17-4/h11,14H,5-10H2,1-4H3

InChI Key

DLDRIHSIFLPVPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNCCOC

Origin of Product

United States

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